molecular formula C18H23N5O2 B2743412 1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2-methoxyphenyl)urea CAS No. 1448054-53-2

1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2-methoxyphenyl)urea

Cat. No.: B2743412
CAS No.: 1448054-53-2
M. Wt: 341.415
InChI Key: FMHNCQQZGCELFF-UHFFFAOYSA-N
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Description

1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2-methoxyphenyl)urea, also known as BAY 43-9006 or Sorafenib, is a drug that has been extensively studied for its potential applications in cancer treatment. It was first developed by the pharmaceutical company Bayer AG and is currently approved by the FDA for the treatment of liver, kidney, and thyroid cancers.

Scientific Research Applications

Supramolecular Chemistry and Molecular Sensing

  • Conformational and Tautomeric Control: Research on ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine and its 2-methoxy pyridine derivative explored conformational equilibrium and tautomerism. These compounds show potential in molecular sensing through the control of tautomerism by conformational states, a principle that could be applied to the study of "1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2-methoxyphenyl)urea" for sensing applications (Kwiatkowski et al., 2019).

Molecular Self-Assembly

  • Hydrogen Bonding and Dimerization: Investigations into 6-Methyl-2-butylureidopyrimidone revealed its strong dimerization capabilities via hydrogen bonds. This suggests potential uses in constructing supramolecular assemblies and nanostructures through controlled dimerization processes (Beijer et al., 1998).

Green Chemistry and Catalysis

  • Biocatalysis with D-Xylonic Acid: The use of D-xylonic acid as both a solvent and a catalyst for synthesizing pyrimidin-2(1H)-ones/thiones from various starting materials highlights an approach towards environmentally friendly synthesis methods. Such methodologies could be adapted for synthesizing and modifying compounds like "this compound" in a green chemistry context (Ma et al., 2016).

Molecular Complexation and Engineering

  • Complexation-Induced Molecular Structures: Research into heterocyclic ureas demonstrated how concentration-dependent unfolding forms hydrogen-bonded complexes, providing insights into how similar compounds might be used in the design of new materials with specific structural or functional properties (Corbin et al., 2001).

Properties

IUPAC Name

1-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-12-16(13(2)20-17(19-12)23-10-6-7-11-23)22-18(24)21-14-8-4-5-9-15(14)25-3/h4-5,8-9H,6-7,10-11H2,1-3H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHNCQQZGCELFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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